Cas no 766539-10-0 (2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid)
2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid
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2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B816495-10mg |
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic Acid |
766539-10-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816495-50mg |
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic Acid |
766539-10-0 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B816495-100mg |
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic Acid |
766539-10-0 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM481260-250mg |
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid |
766539-10-0 | 95%+ | 250mg |
$344 | 2023-03-20 | |
| Chemenu | CM481260-500mg |
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid |
766539-10-0 | 95%+ | 500mg |
$624 | 2023-03-20 | |
| Chemenu | CM481260-1g |
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid |
766539-10-0 | 95%+ | 1g |
$802 | 2023-03-20 | |
| Enamine | EN300-150771-0.05g |
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid |
766539-10-0 | 95.0% | 0.05g |
$168.0 | 2025-02-20 | |
| Enamine | EN300-150771-0.1g |
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid |
766539-10-0 | 95.0% | 0.1g |
$252.0 | 2025-02-20 | |
| Enamine | EN300-150771-0.25g |
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid |
766539-10-0 | 95.0% | 0.25g |
$361.0 | 2025-02-20 | |
| Enamine | EN300-150771-0.5g |
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid |
766539-10-0 | 95.0% | 0.5g |
$569.0 | 2025-02-20 |
2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid
Introduction to 2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid (CAS No. 766539-10-0) and Its Emerging Applications in Chemical Biology
2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid, identified by the CAS number 766539-10-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique sulfanylacetic acid moiety linked to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, exhibits promising properties that make it a valuable tool in the development of novel therapeutic agents and biochemical probes.
The structural design of 2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid incorporates several key functional groups that contribute to its versatility. The Boc protection on the piperidine nitrogen enhances stability during synthetic procedures, while the sulfanyl group provides a reactive handle for further derivatization. This combination makes the compound particularly useful in peptide synthesis, where it can serve as an intermediate for introducing sulfanyl functionalities into peptide chains without premature degradation.
Recent advancements in drug discovery have highlighted the importance of sulfanyl-containing compounds due to their ability to modulate biological pathways through interactions with target proteins and enzymes. For instance, studies have demonstrated that sulfanyl groups can enhance binding affinity and selectivity, making them ideal for designing small-molecule inhibitors. The piperidine scaffold, on the other hand, is well-documented for its role in medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme-targeted therapies.
In light of these properties, 2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid has been explored in several cutting-edge research projects. One notable area is its application in the synthesis of protease inhibitors, where its sulfanyl group can be strategically positioned to interact with active sites on target enzymes. This has led to the development of novel compounds with enhanced pharmacological activity against diseases such as cancer and inflammation-related disorders.
Another exciting application lies in the field of chemical biology, where this compound serves as a key intermediate in the construction of bioconjugates. By linking sulfanyl-containing probes to biomolecules like antibodies or nucleic acids, researchers can develop advanced diagnostic tools and imaging agents. These bioconjugates have shown promise in early-stage diagnostics, offering high sensitivity and specificity for detecting biological markers associated with various diseases.
The synthesis of 2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid involves multi-step organic reactions that require precise control over reaction conditions. The Boc protection step is critical to prevent unwanted side reactions, while subsequent functionalization of the sulfanyl group must be carefully optimized to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for industrial applications.
From a regulatory perspective, 2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid (CAS No. 766539-10-0) does not fall under any restricted categories, facilitating its use in both academic and commercial research settings. Its stability under various storage conditions further adds to its practicality as a laboratory reagent. As such, it continues to be a preferred choice for researchers seeking reliable starting materials for their synthetic endeavors.
The future prospects of this compound are vast, with ongoing research exploring new derivatives and applications. By leveraging its unique structural features, scientists aim to develop next-generation therapeutics that address unmet medical needs. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
In conclusion, 2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid represents a significant advancement in chemical biology and pharmaceutical research. Its versatile structure and reactivity make it an indispensable tool for drug discovery and biochemical investigations. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.
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